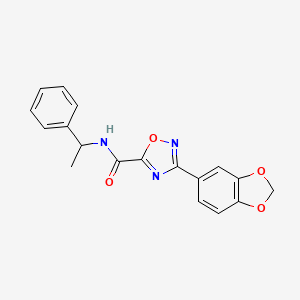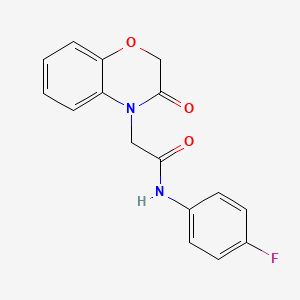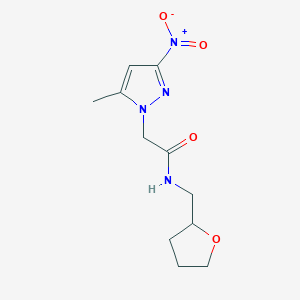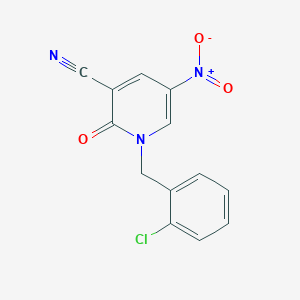
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety, a benzyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-quinolinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired oxadiazole compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest potential antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-TRIAZOLE
- 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-THIADIAZOLE
Uniqueness
Compared to similar compounds, 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-benzyl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15N3O/c1-13-11-16(15-9-5-6-10-17(15)20-13)19-21-18(23-22-19)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
PSQPZSYSGIRRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11066374.png)
![4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11066376.png)
![Ethyl 2-({[4-methyl-2-(methylsulfanyl)-3-oxo-3,4-dihydroquinoxalin-6-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11066377.png)

![Diethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11066386.png)
![4-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11066393.png)
![3-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)propanoic acid](/img/structure/B11066402.png)



![4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B11066423.png)
![2-Methyl-3-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}quinoxaline](/img/structure/B11066431.png)

![N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide](/img/structure/B11066437.png)
